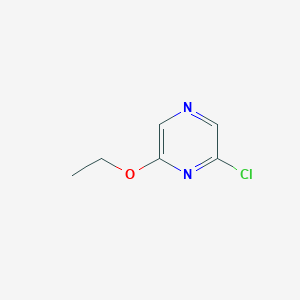

2-Chloro-6-ethoxypyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-ethoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXGUVCWZHJCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632183 | |

| Record name | 2-Chloro-6-ethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136309-02-9 | |

| Record name | 2-Chloro-6-ethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-ethoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Chloro-6-ethoxypyrazine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive, in-depth overview of the synthesis and characterization of 2-Chloro-6-ethoxypyrazine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The document details a robust and reproducible synthetic protocol via nucleophilic aromatic substitution, grounded in established chemical principles. Furthermore, it outlines a complete analytical workflow for the structural verification and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Substituted Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal scaffolds in medicinal chemistry.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them valuable components in the design of bioactive molecules. This compound (C₆H₇ClN₂O) is a disubstituted pyrazine derivative that serves as a versatile building block for the synthesis of more complex target molecules.[2] The presence of a reactive chlorine atom allows for further functionalization through cross-coupling reactions, while the ethoxy group modulates the compound's electronic and physical properties. This guide provides a detailed protocol for its synthesis from commercially available starting materials and a comprehensive strategy for its characterization.

Synthesis of this compound

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and direct route to this compound is the mono-substitution of 2,6-dichloropyrazine with an ethoxide nucleophile. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Reaction Scheme:

2,6-DichloropyrazineSodium Ethoxidethis compound

Mechanistic Rationale and Experimental Causality

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the inductive effect of the two chlorine atoms, making the carbon atoms of the ring susceptible to nucleophilic attack.

-

Choice of Substrate: 2,6-Dichloropyrazine is the ideal starting material. The two chlorine atoms activate the ring for SNAr. By controlling the stoichiometry (using approximately one equivalent of the nucleophile), a selective mono-substitution can be achieved. The introduction of the first electron-donating ethoxy group deactivates the ring slightly towards further substitution, aiding in the prevention of disubstitution.

-

Nucleophile Generation: Sodium ethoxide, a strong nucleophile, is required to attack the electron-poor pyrazine ring. It can be generated in situ by reacting sodium metal with anhydrous ethanol or, more conveniently and safely, by using a commercially available solution of sodium ethoxide in ethanol.[3][4]

-

Reaction Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the reagents. Allowing the reaction to slowly warm to room temperature provides sufficient energy to overcome the activation barrier for the formation of the intermediate Meisenheimer complex and subsequent loss of the chloride leaving group.[5]

Detailed Experimental Protocol

Materials:

-

2,6-Dichloropyrazine (1.0 eq)

-

Sodium ethoxide (1.05 eq, as a 21% solution in ethanol or freshly prepared)

-

Anhydrous Ethanol (solvent)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloropyrazine and dissolve it in anhydrous ethanol.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add the sodium ethoxide solution (1.05 eq) to the stirred solution of 2,6-dichloropyrazine over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, carefully quench the mixture by adding deionized water.

-

Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound as a pure solid or oil.

Characterization and Structural Verification

A combination of spectroscopic techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.[6]

Overall Characterization Workflow

Caption: Workflow from synthesis to structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[7]

Predicted ¹H and ¹³C NMR Data: The following data is predicted based on the analysis of structurally similar compounds.[6][7]

| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | Pyrazine-H | 8.0 - 8.2 | Singlet | Two equivalent protons on the pyrazine ring. |

| -OCH₂CH₃ | 4.4 - 4.6 | Quartet | Methylene protons adjacent to the oxygen atom. | |

| -OCH₂CH₃ | 1.4 - 1.6 | Triplet | Methyl protons of the ethoxy group. | |

| ¹³C NMR | C-Cl | 151 - 154 | - | Carbon atom bonded to chlorine. |

| C-O | 158 - 162 | - | Carbon atom bonded to the ethoxy group. | |

| C-H | 138 - 142 | - | Two equivalent C-H carbons in the pyrazine ring. | |

| -OCH₂CH₃ | 62 - 65 | - | Methylene carbon of the ethoxy group. | |

| -OCH₂CH₃ | 14 - 16 | - | Methyl carbon of the ethoxy group. |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can reveal structural details through analysis of fragmentation patterns.

Predicted Mass Spectrometry Data: The molecular formula is C₆H₇ClN₂O, with a monoisotopic mass of approximately 158.02 g/mol .[2]

| Ion | Predicted m/z | Notes |

| [M]⁺ | 158 / 160 | Molecular ion peak exhibiting the characteristic ~3:1 isotopic pattern for a compound containing one chlorine atom (³⁵Cl/³⁷Cl). |

| [M-C₂H₄]⁺ | 130 / 132 | Loss of ethylene from the ethoxy group. |

| [M-Cl]⁺ | 123 | Loss of the chlorine atom. |

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or direct infusion.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and characteristic fragments.[7]

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak [M]⁺. Crucially, verify the presence of the [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, which is definitive evidence for the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3050 - 3150 | Stretch |

| Aliphatic C-H | 2850 - 2980 | Stretch |

| C=N, C=C (ring) | 1400 - 1600 | Stretch |

| C-O (ether) | 1200 - 1260 (asym) & 1020 - 1080 (sym) | Stretch |

| C-Cl | 700 - 800 | Stretch |

Experimental Protocol:

-

Sample Preparation: If the product is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disk. If it is an oil, a thin film can be prepared between two NaCl or KBr plates.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups to confirm the structure.[8]

Conclusion

This guide has outlined a reliable and well-rationalized method for the synthesis of this compound from 2,6-dichloropyrazine. The SNAr reaction described is efficient and allows for selective mono-functionalization. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, provides a robust system for verifying the chemical identity, structure, and purity of the final product. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of pyrazine-based molecules for applications in drug discovery and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem. Synthesis of 2-chloro-6-methoxypyrazine. 2023. Available from: [Link]

-

ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. Available from: [Link]

-

Mol-Instincts. 2-Chloro-6-[2-(3-phenyloxan-3-yl)ethoxy]pyrazine. Available from: [Link]

-

Journal of The Chemical Society of Pakistan. A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. 2009. Available from: [Link]

-

CNKI. Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. 2025. Available from: [Link]

-

PubMed Central. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. 2022. Available from: [Link]

-

Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. 2023. Available from: [Link]

-

PubChem. 2-Chloro-6-(2-phenylethoxy)pyrazine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Preparation of 2-chloropyrazine.

- Google Patents. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

- Google Patents. Synthesis of 2-chloro-3,6-dialkyl pyrazines.

- Google Patents. Synthesis method of natural 2-acetylpyrazine.

- Google Patents. Synthesis of 2,6-Di:chloro-pyrazine.

-

PubMed. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. 2022. Available from: [Link]

-

Science of Synthesis. Pyrazines (Update 2011). 2011. Available from: [Link]

-

NIH. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. 2021. Available from: [Link]

- Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

MDPI. Intramolecular Hydrogen Bonding in N 6 -Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Available from: [Link]

-

ResearchGate. Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2025. Available from: [Link]

-

ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. 2025. Available from: [Link]

-

The Good Scents Company. 2-methyl-6-ethoxypyrazine. Available from: [Link]

-

ResearchGate. (a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of... Available from: [Link]

-

NIST WebBook. 2-Chloro-2-methylhexane. Available from: [Link]

Sources

- 1. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2-Chloro-6-ethoxypyrazine: A Technical Guide for Advanced Research

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Chloro-6-ethoxypyrazine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of the compound's ¹H NMR, ¹³C NMR, and Mass Spectrometry data. Given the scarcity of publicly available experimental spectra for this specific molecule, this guide synthesizes predictive data based on established principles of spectroscopy and comparative analysis with structurally analogous compounds.

Introduction: The Chemical Significance of this compound

This compound belongs to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic compounds. The unique arrangement of its substituents—a chloro group, an ethoxy group, and the pyrazine core—imparts specific electronic and steric properties that make it a valuable building block in organic synthesis. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

The molecular structure of this compound is presented below. The subsequent sections will elucidate how Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed to confirm this structure.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyrazine ring and the identity of the ethoxy group.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons on the pyrazine ring and the protons of the ethoxy group. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom will deshield the aromatic protons, shifting their signals downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazine-H | ~8.1 - 8.3 | Singlet | - |

| Pyrazine-H | ~8.0 - 8.2 | Singlet | - |

| -OCH₂CH₃ | ~4.4 - 4.6 | Quartet | ~7.0 |

| -OCH₂CH₃ | ~1.4 - 1.6 | Triplet | ~7.0 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

The two pyrazine protons are in different chemical environments and are expected to appear as distinct singlets. The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. The methyl protons, in turn, will appear as a triplet.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the pyrazine ring being broken by the substituents, all six carbon atoms are expected to be chemically non-equivalent, resulting in six distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Cl | ~152 - 156 |

| C-O | ~158 - 162 |

| Pyrazine C-H | ~138 - 142 |

| Pyrazine C-H | ~135 - 139 |

| -OCH₂CH₃ | ~62 - 66 |

| -OCH₂CH₃ | ~14 - 16 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

The carbons directly attached to the electronegative chlorine and oxygen atoms (C-Cl and C-O) are expected to be the most deshielded and appear furthest downfield. The aromatic carbons bearing hydrogen atoms will resonate in the typical aromatic region, while the aliphatic carbons of the ethoxy group will be the most shielded.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

For this compound, the mass spectrum is expected to show a distinct molecular ion peak. A key feature will be the isotopic pattern of the chlorine atom, with the ³⁵Cl and ³⁷Cl isotopes present in an approximate 3:1 ratio. This will result in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 158/160 | Molecular ion peak with the characteristic 3:1 isotopic pattern for chlorine.[1] |

| [M-C₂H₄]⁺ | 130/132 | Loss of ethylene via McLafferty rearrangement. |

| [M-C₂H₅]⁺ | 129/131 | Loss of an ethyl radical. |

| [M-Cl]⁺ | 123 | Loss of a chlorine atom. |

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for alkoxy-substituted pyrazines include the loss of an alkene (in this case, ethylene) through a McLafferty-type rearrangement, and the loss of the alkyl radical.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments that would be used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and connectivity of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire a proton spectrum with a spectral width of approximately 16 ppm.[2][3] Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence. The spectral width should be approximately 240 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with adequate signal-to-noise, especially for the quaternary carbons.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (TMS).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule, and to assess its purity.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., a 30 m DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C at 10°C/min.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Use electron ionization (EI) at 70 eV. Acquire a mass spectrum over a range of m/z 40-400.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be clearly visible.

-

Synthesis and Characterization Workflow

The following diagram illustrates a conceptual workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Conceptual Workflow for Synthesis and Characterization.

Conclusion

This technical guide has provided a detailed predictive overview of the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. By understanding these spectroscopic signatures, researchers can confidently identify and characterize this important synthetic intermediate. The outlined experimental protocols offer a robust framework for obtaining high-quality data, ensuring the integrity and purity of the compound for its intended applications in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of Wisconsin. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-6-ethoxypyrazine: Chemical Properties and Reactivity

This guide provides a comprehensive technical overview of 2-Chloro-6-ethoxypyrazine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, explore its reactivity with a focus on mechanistic causality, and provide actionable experimental protocols for its application in synthesis.

Introduction: The Strategic Value of Substituted Pyrazines

Pyrazine rings are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved therapeutics. Their nitrogen atoms act as hydrogen bond acceptors, enhancing solubility and target engagement, while the aromatic system serves as a robust anchor for appending various functional groups. This compound emerges as a particularly versatile intermediate. The electron-deficient nature of the pyrazine ring, further activated by the chloro-substituent, makes the C2 position a prime site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. The ethoxy group at the C6 position serves to modulate the electronic properties and can influence the molecule's pharmacokinetic profile. This guide will illuminate the chemical rationale behind its utility.

Core Chemical and Physical Properties

A thorough understanding of a molecule's physical properties is fundamental to its effective use in the laboratory, from reaction setup to purification and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Justification |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| CAS Number | 136309-02-9 | [2] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from related compounds[3][4] |

| Boiling Point | ~190-210 °C | Estimated based on analogs like 2-ethoxy-6-methylpyrazine (191-193 °C)[4] |

| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane, THF, DMF) | General property of similar heterocyclic compounds[3][5] |

| Storage | Store in a cool, dry place away from strong oxidizing agents | Standard practice for chlorinated heterocyclic compounds[2] |

Spectroscopic Signature: A Guide to Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data are predicted based on established principles and data from structurally similar compounds.[6][7][8]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.2 (2H, m, pyrazine protons), 4.4-4.6 (2H, q, -OCH₂CH₃), 1.4-1.6 (3H, t, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~158-162 (C-OEt), ~150-154 (C-Cl), ~138-142 (pyrazine CH), ~62-65 (-OCH₂CH₃), ~14-16 (-OCH₂CH₃) |

| IR (ATR, cm⁻¹) | ~2980-2900 (C-H stretch), ~1580-1550 (C=N, C=C stretch), ~1250-1200 (C-O stretch), ~850-800 (C-Cl stretch) |

| Mass Spec. (EI) | m/z: 158/160 ([M]⁺, ~3:1 ratio due to ³⁵Cl/³⁷Cl), 130/132 ([M-C₂H₄]⁺), 115 ([M-C₂H₅O]⁺) |

Experimental Protocol: Spectroscopic Characterization

-

Sample Preparation (NMR): Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Utilize a 400 MHz spectrometer. Acquire the spectrum with a spectral width of ~12 ppm, a pulse angle of 45 degrees, and a relaxation delay of 2 seconds. Co-add at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: On the same instrument, acquire the spectrum with a spectral width of ~220 ppm. Use a pulse angle of 30 degrees and a relaxation delay of 2-3 seconds. Accumulate at least 1024 scans.

-

IR Spectroscopy: Place a drop of the neat sample on the diamond crystal of an ATR-FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Introduce the sample via direct infusion or GC-MS using Electron Ionization (EI) at 70 eV.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of its C-Cl bond, which is activated towards two major classes of transformations: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAAr)

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic property makes the ring susceptible to attack by nucleophiles, particularly at carbon atoms bearing a good leaving group like chloride.[9] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Caption: Generalized SNAr mechanism on this compound.

Field Insight: The choice of solvent and base is critical. Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation of the nucleophile's salt but not the anion, thus increasing its nucleophilicity. Common nucleophiles include amines, alkoxides, and thiolates.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a typical C-N bond formation, a crucial transformation in the synthesis of many bioactive molecules.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

-

Solvent Addition: Add anhydrous toluene or dioxane (5 mL).

-

Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-amino-6-ethoxypyrazine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C, C-N, and C-O bonds.[10][11] this compound is an excellent substrate for these transformations due to the reactivity of the C-Cl bond.

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the formation of a C-C bond between the pyrazine core and an aryl group.

-

Reaction Setup: In a microwave vial or Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a solvent mixture, typically Dioxane/Water (4:1, 5 mL).

-

Reaction: Heat the mixture to 90 °C (or higher, depending on the arylboronic acid's reactivity) with stirring until the starting material is consumed as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Add water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to obtain the 2-aryl-6-ethoxypyrazine product.

Conclusion and Future Outlook

This compound stands as a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly at the C2 position, allows for predictable and efficient functionalization through both nucleophilic substitution and modern cross-coupling methodologies. The protocols and data presented in this guide serve as a robust starting point for chemists aiming to incorporate this scaffold into complex molecular architectures. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the strategic application of intermediates like this compound will undoubtedly play a pivotal role in the development of next-generation therapeutics.

References

- Pipzine Chemicals. 2-Chloro-6-ethoxypyridine | CAS 132198-24-6.

- Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98 17228-64-7.

- PubChem. This compound (C6H7ClN2O).

- ChemicalBook. This compound | 136309-02-9.

- BenchChem. Spectroscopic Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide.

- BenchChem. Solubility Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide for Researchers.

- OpenStax adaptation. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.

- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- The Good Scents Company. 2-methyl-6-ethoxypyrazine 2-ethoxy-6-methylpyrazine.

- ChemTalk. Metal-Catalyzed Cross-Coupling Reactions.

- ERIC. Spectroscopy Data for Undergraduate Teaching.

- UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

- 1. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 136309-02-9 [chemicalbook.com]

- 3. 2-Chloro-6-ethoxypyridine | CAS 132198-24-6 | Properties, Uses, Safety, Supplier-China Manufacturer [pipzine-chem.com]

- 4. 2-methyl-6-ethoxypyrazine, 53163-97-6 [thegoodscentscompany.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. lehigh.edu [lehigh.edu]

- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One moment, please... [chemistrytalk.org]

A Comprehensive Technical Guide to Determining the Solubility and Stability of 2-Chloro-6-ethoxypyrazine for Advanced Research and Development

Introduction: The Imperative of Physicochemical Characterization

2-Chloro-6-ethoxypyrazine, a substituted pyrazine, belongs to a class of heterocyclic aromatic compounds with significant potential in medicinal chemistry and materials science. The precise substitution pattern suggests unique electronic and steric properties that warrant investigation. However, the successful application of any novel compound in a research or development pipeline is fundamentally dependent on a thorough understanding of its physicochemical properties. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays, while stability data is crucial for ensuring the integrity of the compound during storage and handling, as well as for identifying potential degradation pathways.

This guide provides the foundational methodologies for a comprehensive experimental evaluation of this compound, empowering researchers to generate the critical data necessary for advancing their work.

Part 1: A Practical Approach to Solubility Determination

The solubility of a compound is a critical parameter that influences its behavior in various experimental and manufacturing processes. The principle of "like dissolves like" provides a qualitative prediction, suggesting that this compound, with its polar pyrazine ring and relatively nonpolar ethoxy and chloro substituents, will exhibit a range of solubilities in different organic solvents. However, quantitative data is essential for reproducible and optimized protocols.

The Shake-Flask Method: A Gold Standard Protocol

The equilibrium solubility of a compound is most reliably determined using the shake-flask method.[1] This technique involves generating a saturated solution in a given solvent at a controlled temperature and then quantifying the concentration of the dissolved analyte.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Accurately weigh a surplus amount of solid this compound and place it into a series of glass vials. The presence of excess solid is essential to ensure that a true equilibrium with the saturated solution is achieved.[2]

-

Solvent Addition: To each vial, add a precise, known volume of the selected laboratory solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide, water).

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or rotator. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.[3]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature until the excess solid has fully settled, leaving a clear supernatant.[2]

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is highly recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility).

-

Quantification: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC). Analyze the diluted sample to determine the concentration of this compound.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Data Presentation: A Template for Recording Solubility

Quantitative solubility data should be meticulously recorded. The following table provides a structured format for documenting your experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetonitrile | 25 | |||

| Dichloromethane | 25 | |||

| Ethyl Acetate | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| Water | 25 |

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Part 2: A Systematic Guide to Stability Assessment

Understanding the intrinsic stability of this compound is a cornerstone of its development.[4] Forced degradation, or stress testing, is an essential practice that helps to identify potential degradation pathways, characterize degradation products, and establish the stability-indicating power of analytical methods.[5] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[6]

Forced Degradation Studies: Unveiling Potential Liabilities

A comprehensive forced degradation study should evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.[6][7]

Experimental Protocols: Forced Degradation Studies

For each condition, a solution of this compound (e.g., at 1 mg/mL in a suitable solvent like acetonitrile or methanol) is prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

-

Acidic Hydrolysis:

-

Condition: Treat the compound solution with 0.1 N Hydrochloric Acid (HCl).

-

Procedure: Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[5] Samples should be taken at various time points (e.g., 2, 8, 24, 48 hours) and immediately neutralized with a suitable base before analysis to halt the degradation reaction.

-

-

Basic Hydrolysis:

-

Condition: Treat the compound solution with 0.1 N Sodium Hydroxide (NaOH).

-

Procedure: Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples with a suitable acid before analysis.

-

-

Oxidative Degradation:

-

Condition: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Procedure: Conduct the experiment at room temperature, monitoring at several time points. The pyrazine ring and ethoxy group may be susceptible to oxidation.

-

-

Thermal Degradation:

-

Condition: Subject a solid sample of the compound to dry heat (e.g., 80°C) in a thermostatically controlled oven.[6] A solution can also be tested under thermal stress.

-

Procedure: Analyze samples at various time points to assess the extent of degradation.

-

-

Photolytic Degradation:

-

Condition: Expose a solid or solution sample to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter).[5]

-

Procedure: A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

-

Analysis of Stressed Samples

All samples from the forced degradation studies should be analyzed using a validated, stability-indicating HPLC method. The goals of the analysis are to:

-

Quantify the remaining parent compound (this compound).

-

Detect and quantify any degradation products that are formed.

-

Perform a mass balance calculation to account for all components.

Data Presentation: Summarizing Stability Data

The results of the forced degradation studies should be presented clearly, indicating the percentage of the parent compound remaining and the percentage of major degradation products formed.

| Stress Condition | Duration/Intensity | % Parent Compound Remaining | % Major Degradant 1 | % Major Degradant 2 | Mass Balance (%) |

| 0.1 N HCl, 60°C | 48 hours | ||||

| 0.1 N NaOH, 60°C | 48 hours | ||||

| 3% H₂O₂, RT | 24 hours | ||||

| Dry Heat, 80°C | 7 days | ||||

| Light Exposure | 1.2 million lux hours |

Workflow for Forced Degradation Studies

Caption: Workflow for stability assessment via forced degradation.

Part 3: Essential Analytical Methodologies

A robust and validated analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for the analysis of pyrazine derivatives.[8]

HPLC Method Development and Validation

Hypothetical Starting Conditions for Method Development:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) will likely provide good separation of the parent compound from potential impurities or degradants.[7]

-

Detection: A photodiode array (PDA) or UV detector set at a wavelength of maximum absorbance for this compound (e.g., determined by a UV scan, likely in the range of 254-280 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Method Validation:

Once a suitable method is developed, it must be validated to ensure its reliability. Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

While specific public data for this compound is limited, this guide provides the necessary framework for its comprehensive physicochemical characterization. By systematically applying the detailed protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies, researchers can generate the reliable and essential data required for informed decision-making in synthesis, formulation, and further development. The establishment of a validated, stability-indicating HPLC method is central to this endeavor, ensuring the integrity and quality of all generated data. This empirical approach is fundamental to unlocking the full potential of novel chemical entities in the scientific landscape.

References

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Alsante, K. M., et al. (2003). A Stress Testing Benchmarking Study. Pharmaceutical Technology. Retrieved from [Link]

-

Li, M., et al. (2021). New developments in the pharmaceutical stress testing industry. European Pharmaceutical Review. Retrieved from [Link]

-

Stress Study of Pharmaceuticals. (2022). Pharma Specialists. Retrieved from [Link]

-

An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. (n.d.). ACD/Labs. Retrieved from [Link]

-

Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

How would you test for solubility in a compound? (2019). Quora. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

- Method for determining solubility of a chemical compound. (2005). Google Patents.

-

Solubility Lab. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-65. Retrieved from [Link]

-

Tratnyek, P. G., et al. (2003). Degradation of terbutylazine (2-chloro-4-ethylamino-6-terbutylamino-1,3,5-triazine), deisopropyl atrazine (2-amino-4-chloro-6-ethylamino-1,3,5-triazine), and chlorinated dimethoxy triazine (2-chloro-4,6-dimethoxy-1,3,5-triazine) by zero-valent iron. Water Research, 37(13), 3225-3233. Retrieved from [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Stress Study of Pharmaceuticals [pharmaspecialists.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Quantum Chemical Calculations for 2-Chloro-6-ethoxypyrazine: A DFT Approach

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the ability to predict molecular behavior in silico is not merely a supplementary tool but a cornerstone of efficient and rational design. Pyrazine derivatives, a class of heterocyclic compounds, are of immense interest due to their prevalence in bioactive molecules and their versatile chemical nature.[1][2] This guide focuses on a specific, promising scaffold: 2-Chloro-6-ethoxypyrazine. Understanding its three-dimensional structure, electronic properties, and potential interaction sites is paramount for its application in medicinal chemistry.

This document serves as a comprehensive technical guide for researchers, computational chemists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that explains not just the how, but the why behind each computational step. We will employ Density Functional Theory (DFT), a robust and widely-used quantum chemical method, to build a detailed molecular portrait of this compound.[3][4] The protocols herein are designed to be self-validating, grounded in established theory, and directly applicable to laboratory research, ultimately accelerating the discovery pipeline.[5][6]

Part 1: Theoretical & Strategic Framework

The Significance of this compound

The pyrazine ring is a 1,4-diazine structure, which is electron-deficient due to the presence of two electronegative nitrogen atoms.[7] This inherent electronic character makes it a valuable pharmacophore capable of engaging in various noncovalent interactions, such as hydrogen bonding and π-stacking, which are critical for protein-ligand binding.[2] The substituents on the pyrazine core—a chloro group and an ethoxy group—further modulate its electronic and steric properties:

-

2-Chloro Group : As a halogen, chlorine acts as an electron-withdrawing group via induction but can also participate in halogen bonding, a specific and directional noncovalent interaction that is increasingly recognized for its importance in ligand binding.[8][9]

-

6-Ethoxy Group : The ethoxy group is an electron-donating group that can influence the molecule's solubility, metabolic stability, and serve as a hydrogen bond acceptor.

A thorough understanding of the interplay between these functional groups and the pyrazine core is essential for predicting the molecule's reactivity and interaction profile.

Why Density Functional Theory (DFT)? The Scientist's Choice

For a molecule of this size and complexity, DFT offers the optimal balance between computational accuracy and cost.[6] Unlike more computationally expensive post-Hartree-Fock methods, DFT is well-suited for the routine calculations required in drug discovery workflows.[10] We have selected the B3LYP hybrid functional for this guide. B3LYP has a long and successful track record for calculating the geometries and vibrational frequencies of organic molecules, including halogenated heterocycles.[4][8][11]

To accurately describe the electronic structure, particularly for a molecule containing chlorine and lone pairs on oxygen and nitrogen, a robust basis set is crucial. We will use the 6-311++G(d,p) basis set . Here's the rationale:

-

6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen. These are critical for accurately modeling noncovalent interactions and the behavior of electrons far from the nucleus.[4]

-

(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

This combination of B3LYP/6-311++G(d,p) provides a reliable and well-validated level of theory for the properties we aim to investigate.

Part 2: The Computational Workflow: A Step-by-Step Protocol

This section details the complete, validated protocol for performing a comprehensive quantum chemical analysis of this compound using a standard computational chemistry package like Gaussian.

Workflow Overview

The logical flow of our investigation is designed to build a complete picture of the molecule, from its basic structure to its reactive potential.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. myuchem.com [myuchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. Bot Verification [rasayanjournal.co.in]

Discovery and history of 2-Chloro-6-ethoxypyrazine

An In-Depth Technical Guide to 2-Chloro-6-ethoxypyrazine: Synthesis, History, and Applications in Drug Discovery

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic and steric properties, combined with the versatility of the chloro group as a synthetic handle, have established it as a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the compound's probable historical synthesis, detailed modern synthetic protocols, mechanistic insights, and its strategic application in drug discovery programs. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazines are a class of 1,4-diazine heterocycles that are of significant interest to the pharmaceutical and food industries.[1] In nature, they are often associated with roasted or nutty flavors and aromas.[1] In medicine, the pyrazine ring is a privileged scaffold, appearing in numerous clinically significant drugs.[2] Its two nitrogen atoms act as hydrogen bond acceptors, influencing molecular recognition at biological targets, while also modulating the compound's overall physicochemical properties such as solubility and metabolic stability. The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the anti-mycobacterial agent pyrazinamide and the proteasome inhibitor bortezomib, highlighting the therapeutic importance of this heterocyclic system.[2]

Substituted pyrazines, such as this compound, serve as versatile intermediates. The strategic placement of a chloro substituent provides a reactive site for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for the systematic elaboration of the core structure. The ethoxy group, in turn, modifies the electronic landscape of the pyrazine ring and can participate in crucial binding interactions within a target protein's active site.

Historical Context and Evolution of Synthesis

The precise first synthesis of this compound is not prominently documented in seminal literature, a common characteristic for many foundational chemical building blocks. However, its historical synthesis can be logically inferred from early patents and publications detailing the preparation of related chloropyrazines.

The foundational starting material for this class of compounds is often 2,6-dichloropyrazine. Early methods for the chlorination of pyrazine derivatives were developed in the mid-20th century. For instance, a 1946 patent describes the vapor-phase chlorination of pyrazine to produce 2-chloropyrazine.[3] Subsequent work in the 1960s detailed methods for the direct chlorination of 2-chloropyrazine to yield a mixture of 2,3- and 2,6-dichloropyrazines, with reaction conditions influencing the isomeric ratio.[4]

Given the availability of 2,6-dichloropyrazine, the most logical and historically consistent method for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, one of the chloro groups on the 2,6-dichloropyrazine ring is selectively displaced by an ethoxide nucleophile.

Mechanistic Rationale:

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the two chloro substituents, making the carbon atoms of the ring susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to the final product by expelling a chloride ion. The use of a single equivalent of sodium ethoxide under controlled conditions allows for the monosubstitution product to be favored over the disubstituted diether.

Comprehensive Synthetic Protocol

This section details a robust, field-proven protocol for the laboratory-scale synthesis of this compound from 2,6-dichloropyrazine.

Synthesis of this compound from 2,6-Dichloropyrazine

This procedure is based on the principles of nucleophilic aromatic substitution.

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol:

-

Reagent Preparation: Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: In a separate flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous ethanol.

-

Nucleophilic Substitution: Cool the solution of 2,6-dichloropyrazine to 0 °C. Slowly add the freshly prepared sodium ethoxide solution (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, carefully quench the reaction by adding water. Reduce the volume of ethanol using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid or oil.

Physicochemical and Spectroscopic Profile

Accurate characterization is essential for verifying the identity and purity of the synthesized compound. While extensive experimental data for this specific molecule is not widely published, a predicted profile can be constructed based on its structure and data from close analogs, such as 2-Chloro-6-(methylsulfanyl)pyrazine.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇ClN₂O | [6] |

| Molecular Weight | 158.59 g/mol | [6] |

| InChIKey | JPXGUVCWZHJCJL-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CCOC1=CN=CC(=N1)Cl | [6] |

| Predicted XlogP | 2.2 |[6] |

Table 2: Predicted Spectroscopic Data for Characterization

| Technique | Predicted Data | Rationale / Notes |

|---|---|---|

| ¹H NMR | δ 8.2-8.4 (s, 1H, Pyrazine-H)δ 8.1-8.3 (s, 1H, Pyrazine-H)δ 4.4-4.6 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)δ 1.4-1.6 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) | The two pyrazine protons are in a similar chemical environment and appear as singlets. The ethoxy group shows a characteristic quartet and triplet pattern. Based on data for analogous pyrazines.[5] |

| ¹³C NMR | δ 158-162 (C-O)δ 150-154 (C-Cl)δ 138-142 (Pyrazine CH)δ 135-139 (Pyrazine CH)δ 62-65 (-OCH₂)δ 14-16 (-CH₃) | Chemical shifts are predicted based on the electronic effects of the chloro and ethoxy substituents. Based on data for analogous pyrazines.[5] |

| Mass Spec (EI) | m/z 158/160 ([M]⁺)m/z 130/132 ([M-C₂H₄]⁺)m/z 123 ([M-Cl]⁺) | The molecular ion will exhibit a characteristic 3:1 isotopic pattern for chlorine. Fragmentation may involve the loss of ethylene from the ethoxy group or loss of the chlorine atom.[5] |

Application in Drug Discovery: A Versatile Synthetic Scaffold

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of high-value, biologically active molecules. The chlorine atom serves as an excellent leaving group, enabling a wide range of transformations to build molecular complexity.

Key Transformations in Medicinal Chemistry

-

Cross-Coupling Reactions (Suzuki, Stille, Sonogashira): The chloro-pyrazine moiety is an effective substrate for palladium-catalyzed cross-coupling reactions. This allows for the direct formation of carbon-carbon bonds, linking the pyrazine core to various aryl, heteroaryl, or alkyl groups. This is a cornerstone strategy for exploring the structure-activity relationship (SAR) of a drug candidate.

-

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse array of primary and secondary amines. This is particularly important as substituted amino groups are frequently involved in key hydrogen bonding interactions that determine a drug's potency and selectivity.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by various nucleophiles, including amines, thiols, and alcohols, providing a straightforward method for introducing different functional groups.

Diagram of Synthetic Utility:

Caption: Key synthetic transformations of this compound in drug discovery.

Role in Kinase Inhibitor Development

The pyrazine scaffold is frequently employed in the design of kinase inhibitors. For example, the discovery of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor, involved the use of a substituted chloropyrimidine, a related heterocycle.[7] The chloro-heterocycle served as the key electrophile for coupling with an aminothiazole nucleophile to construct the core of the final drug molecule.[7] this compound can be used in an analogous fashion to generate novel kinase inhibitor libraries, where the ethoxy-pyrazine moiety probes specific regions of the ATP-binding pocket.

Conclusion

While the initial discovery of this compound may not be a celebrated event in chemical history, its enduring utility makes it a compound of significant technical interest. Its synthesis is rooted in the fundamental principles of heterocyclic chemistry, relying on robust and scalable reactions like nucleophilic aromatic substitution. For the modern drug discovery scientist, it represents more than just a chemical; it is a precisely functionalized scaffold, offering a reliable entry point into the synthesis of novel and complex molecules with therapeutic potential. Understanding its synthesis, reactivity, and strategic application is essential for professionals engaged in the art and science of creating next-generation medicines.

References

- MySkinRecipes. (n.d.). 2-Chloro-6-ethynylpyrazine.

- PubChem. (n.d.). This compound.

- Google Patents. (2005). WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines.

- Google Patents. (1979). DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine.

- Benchchem. (n.d.). Spectroscopic Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide.

- Zhang, J., et al. (2025). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.

- PubChem. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine.

- Sperry, J., & Kim, Y. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(1112).

- ResearchGate. (2012). Improved synthesis of 2‐methoxyphenothiazine.

- K-State Research Exchange. (2021). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PMC.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.

- Google Patents. (1972). US3328402A - Pyrazine derivatives.

- Google Patents. (2005). US20050107610A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines.

- Google Patents. (1946). US2396066A - Preparation of 2-chloropyrazine.

- Google Patents. (1966). US3291802A - 2, 3-and 2, 6-dichloropyrazine by chlorination.

- MDPI. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

Sources

- 1. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US2396066A - Preparation of 2-chloropyrazine - Google Patents [patents.google.com]

- 4. US3291802A - 2, 3-and 2, 6-dichloropyrazine by chlorination - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-6-ethoxypyrazine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-6-ethoxypyrazine, a key heterocyclic building block. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, this document synthesizes information from analogous compounds and established chemical principles to offer a robust resource for its synthesis, characterization, and potential applications.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 136309-02-9[1]

-

Molecular Formula: C₆H₇ClN₂O[1]

-

Molecular Weight: 158.59 g/mol [1]

Molecular Structure:

The structure of this compound features a pyrazine ring substituted with a chlorine atom and an ethoxy group at positions 2 and 6, respectively. This arrangement of an electron-withdrawing group (chloro) and an electron-donating group (ethoxy) on the electron-deficient pyrazine core imparts unique reactivity and makes it a versatile intermediate in organic synthesis.

Sources

The Ascendant Role of Pyrazine Scaffolds in Modern Drug Discovery: A Technical Guide to Biological Activities

Abstract

The pyrazine motif, a nitrogen-containing six-membered aromatic heterocycle, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This technical guide provides an in-depth exploration for researchers, scientists, and drug development professionals into the burgeoning field of novel pyrazine derivatives. We will dissect their significant potential across key therapeutic areas, including oncology, infectious diseases, and inflammation. This guide moves beyond a simple catalog of compounds, focusing instead on the mechanistic underpinnings of their activity, providing detailed, field-proven experimental protocols for their evaluation, and synthesizing structure-activity relationship (SAR) insights to guide future discovery efforts. By integrating mechanistic diagrams, quantitative data summaries, and step-by-step methodologies, this document serves as a comprehensive resource for harnessing the therapeutic promise of novel pyrazine chemistry.

The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

Pyrazine, a 1,4-diazine, is a deceptively simple heterocyclic ring that confers advantageous physicochemical properties to molecules, including the ability to act as hydrogen bond acceptors and engage in metal coordination.[2] These features enhance target binding affinity and solubility, making the pyrazine scaffold a highly versatile and "privileged" structure in drug design.[1][2] Its presence in both natural products and clinically approved drugs underscores its therapeutic relevance. This guide will delve into the key biological activities that have made pyrazine derivatives a focal point of intensive research.

Major Biological Activities & Mechanisms of Action

Novel pyrazine derivatives have demonstrated significant efficacy across a spectrum of therapeutic targets. Their mechanisms are often multifaceted, ranging from specific enzyme inhibition to the modulation of complex signaling cascades.

Anticancer Activity

The development of pyrazine-based anticancer agents is a rapidly advancing field, with derivatives showing potent activity against a wide array of human cancer cell lines.[3] Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[4][5]

2.1.1 Mechanism: Kinase Inhibition

A primary mechanism for the anticancer effects of many pyrazine derivatives is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[5] By acting as ATP-competitive inhibitors, these compounds can block signaling pathways responsible for cell proliferation and survival.[5] A notable example is the dual inhibition of c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor growth and angiogenesis.[5]

Below is a simplified representation of a kinase signaling pathway targeted by pyrazine inhibitors.

Caption: Simplified kinase signaling pathway targeted by pyrazine derivatives.

2.1.2 Mechanism: Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Certain pyrazine derivatives have been shown to trigger this pathway effectively. For instance, the novel compound 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) induces apoptosis in chronic myeloid leukemia (K562) cells by modulating the expression of key regulatory proteins.[4][6] It achieves this by down-regulating anti-apoptotic proteins like Bcl-2 and Survivin, while simultaneously up-regulating the pro-apoptotic protein Bax.[4][6] This shift in the Bax/Bcl-2 ratio is a classic trigger for the intrinsic apoptotic cascade.

Caption: Apoptosis induction via modulation of Bax/Bcl-2 by pyrazine derivatives.

2.1.3 Data Summary: In Vitro Cytotoxicity

The efficacy of novel pyrazine derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values indicate higher potency.

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Triazolo[4,3-a]pyrazine (17l) | A549 (Lung) | 0.98 ± 0.08 | [5] |

| Triazolo[4,3-a]pyrazine (17l) | MCF-7 (Breast) | 1.05 ± 0.17 | [5] |

| Triazolo[4,3-a]pyrazine (17l) | HeLa (Cervical) | 1.28 ± 0.25 | [5] |

| Chalcone-pyrazine (51) | MCF-7 (Breast) | 0.012 | [7] |

| Chalcone-pyrazine (51) | A549 (Lung) | 0.045 | [7] |

| Piperlongumine-ligustrazine | HCT116 (Colorectal) | 0.25 - 8.73 | [7] |

| P300/CBP Inhibitor (29) | MCF-7 (Breast) | 5.3 | [8] |

| P300/CBP Inhibitor (29) | LNCaP (Prostate) | 6.2 | [8] |

| Pyrazolo[4][9][10]triazolopyrimidine (1) | HCC1937 (Breast) | < 50 | [11] |

Antimicrobial Activity

Pyrazine derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[12][13] Their development is crucial in the era of increasing antimicrobial resistance.

2.2.1 Mechanism of Action

While the exact mechanisms can vary, many heterocyclic compounds, including pyrazines, are thought to exert their antimicrobial effects by interfering with essential cellular processes. This can include inhibiting enzymes vital for cell wall synthesis, disrupting DNA replication, or compromising cell membrane integrity.[12] Molecular docking studies have shown that pyrazine derivatives can bind effectively to critical bacterial enzymes, suggesting targeted inhibition as a key mechanism.[14]

2.2.2 Data Summary: Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine (2e) | Staphylococcus aureus | 32 | [12] |

| Triazolo[4,3-a]pyrazine (2e) | Escherichia coli | 16 | [12] |

| Pyrazine Carboxamide (5d) | XDR Salmonella Typhi | 6.25 | [15] |

| Pyrazine Carboxamide (5c) | XDR Salmonella Typhi | 12.5 | [15] |

| Pyrazine-thiazoline (11, 12, 40) | M. tuberculosis H37Rv | Not specified, but potent | [13] |

| Diphenylpyrazin-amino ethanone (5g, 5i) | M. tuberculosis H37Rv & MDR strains | 5 | [16] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Pyrazine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators in the inflammatory cascade.[9]

2.3.1 Mechanism: Inhibition of Inflammatory Mediators

Pyrazine-containing hybrids can modulate key inflammatory pathways.[9] A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins.[9] Furthermore, many derivatives can suppress the production of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammatory damage.[7][9] This is often achieved by inhibiting the expression or activity of inducible nitric oxide synthase (iNOS) in macrophages. Some pyrazine hybrids also target the NF-κB pathway, a central regulator of pro-inflammatory gene expression.[9]

Antitubercular Activity

The pyrazine scaffold is central to the fight against tuberculosis (TB), with the first-line drug Pyrazinamide (PZA) being a cornerstone of treatment. Research is focused on developing novel PZA analogs and other pyrazine derivatives to combat drug-resistant strains of Mycobacterium tuberculosis.[16] Several novel derivatives have shown remarkable activity against both the standard H37Rv strain and multidrug-resistant (MDR) clinical isolates.[16]

Methodologies for Evaluating Biological Activity

The robust evaluation of novel compounds requires standardized and reproducible experimental protocols. The choice of assay is dictated by the biological activity being investigated, with the goal of generating reliable, quantitative data.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)